molecular formula C7H13Cl2NO B7754974 2,2-dichloro-N-(3-methylbutyl)acetamide

2,2-dichloro-N-(3-methylbutyl)acetamide

Cat. No.: B7754974
M. Wt: 198.09 g/mol
InChI Key: LLTJBNXCNDWEBM-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(3-methylbutyl)acetamide is a dichloroacetamide compound of significant interest in agricultural and environmental chemistry research. Dichloroacetamides are primarily investigated for their role as herbicide safeners, which are co-applied with chloroacetamide herbicides to selectively protect crops from herbicide toxicity by activating plant defense genes . Researchers utilize this compound to study its mechanism of action, which is believed to involve the promotion of glutathione conjugation, thereby reducing the phytotoxicity of the co-applied herbicide . Beyond its application as a safener, this chemical serves as a critical reference standard in environmental fate and biotransformation studies. Aerobic microbial processes can transform dichloroacetamide safeners via cometabolism, leading to products such as monochlorinated species and glutathione conjugates . Studying these pathways is essential for understanding the environmental persistence, mobility, and potential ecological impact of this class of compounds. The product is provided for laboratory research purposes only. Please Note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2NO/c1-5(2)3-4-10-7(11)6(8)9/h5-6H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTJBNXCNDWEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dichloro N 3 Methylbutyl Acetamide

Established Synthetic Pathways for Dichloroacetamide Formation

Traditional methods for forming dichloroacetamides are reliable and well-documented in organic chemistry. These pathways typically involve either the direct amidation using a pre-halogenated acyl chloride or the halogenation of a pre-formed acetamide (B32628).

A primary and straightforward method for the synthesis of 2,2-dichloro-N-(3-methylbutyl)acetamide is the nucleophilic acyl substitution reaction between 2,2-dichloroacetyl chloride and 3-methylbutylamine. This reaction is a specific example of the more general Schotten-Baumann conditions, often carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

The reaction proceeds via the nucleophilic attack of the nitrogen atom of 3-methylbutylamine on the carbonyl carbon of 2,2-dichloroacetyl chloride. The presence of a base, such as pyridine, triethylamine, or even an aqueous solution of sodium hydroxide (B78521), is crucial to scavenge the HCl generated, driving the reaction to completion. masterorganicchemistry.com The choice of solvent can vary, with dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and benzene (B151609) being common options. google.comwikipedia.org

A typical procedure would involve dissolving 3-methylbutylamine in a suitable solvent, followed by the slow, often cooled, addition of 2,2-dichloroacetyl chloride. After the addition is complete, the reaction mixture is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The workup usually involves washing with water to remove the hydrochloride salt and any excess base, followed by extraction and purification of the final product.

An alternative established route involves the initial synthesis of the non-halogenated precursor, N-(3-methylbutyl)acetamide, followed by α-halogenation. The precursor itself is readily synthesized by the acetylation of 3-methylbutylamine with acetic anhydride (B1165640) or acetyl chloride.

The subsequent dichlorination of the α-carbon of N-(3-methylbutyl)acetamide is a more challenging step. A common reagent for such transformations is phosphorus pentachloride (PCl₅). When acetamide is heated with PCl₅, the carbonyl oxygen is replaced by two chlorine atoms, yielding a gem-dichloro compound. doubtnut.comdoubtnut.com The reaction with N-substituted acetamides follows a similar principle.

The reaction involves heating the N-(3-methylbutyl)acetamide with PCl₅. This process converts the amide into an amido-chloride intermediate, which then undergoes further reaction to yield the 2,2-dichloro derivative. Phosphorus oxychloride (POCl₃) is a common byproduct of this reaction. doubtnut.com The conditions for this reaction, such as temperature and reaction time, would need to be carefully controlled to prevent side reactions and degradation of the product.

A comparison of these two established pathways is presented in the table below.

Table 1: Comparison of Established Synthetic Pathways

Feature Amidation with 2,2-Dichloroacetyl Chloride Halogenation of N-(3-methylbutyl)acetamide
Starting Materials 3-Methylbutylamine, 2,2-Dichloroacetyl Chloride 3-Methylbutylamine, Acetic Anhydride/Chloride, PCl₅
Key Transformation Amide bond formation α-Dichlorination
Reagents Base (e.g., Pyridine, Triethylamine) Halogenating agent (e.g., PCl₅)
Byproducts Hydrochloride salt of the base Phosphorus oxychloride (POCl₃)
Considerations Availability and handling of 2,2-dichloroacetyl chloride Harshness of the halogenation step, potential for side reactions

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry offer more sophisticated and potentially more efficient routes to compounds like this compound. These novel approaches focus on improving selectivity and adhering to the principles of green chemistry.

The development of chemo- and regioselective methods for the synthesis of gem-dichloro compounds is an active area of research. While specific methods for this compound are not extensively documented, general strategies for the selective synthesis of gem-dihaloketones and other similar structures can be adapted. For instance, the controlled synthesis of α,α-dihalogenated ketones has been achieved through the nucleophilic addition of halogenated diboromethanes to carboxylic acid esters. researchgate.net

Another area of interest is the use of transition metal catalysis. Iron-catalyzed B–H and Si–H insertion reactions of gem-dichloroalkanes have been developed, using these compounds as non-stabilized carbene precursors. rsc.org Such methods could potentially be adapted to construct the dichloroacetamide framework with high selectivity, avoiding the use of harsh chlorinating agents like PCl₅. These catalytic systems often operate under mild conditions and exhibit excellent functional group compatibility, which could be advantageous for the synthesis of more complex molecules. rsc.org

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.

For the amidation pathway, traditional solvents like dichloromethane are often replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, if the reactants' solubility permits. Furthermore, catalyst and solvent-free synthesis of acetamides has been described, where an instantaneous reaction occurs between an amine and acetic anhydride without external heating. doubtnut.com While this specific example does not involve a dichloro-acetylating agent, the principle of minimizing solvent use is a key green strategy.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the industrial production of this compound, the optimization of reaction conditions to maximize yield and ensure scalability is paramount. This involves a systematic study of various reaction parameters.

In the amidation reaction, the choice of base and solvent system can significantly impact the reaction rate and yield. For instance, a study on the amidation of chloroacetyl chloride with aryl amines compared different bases and solvents, finding that the combination of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF provided excellent yields at room temperature. The optimization of these conditions is often presented in tabular form to compare the outcomes.

Table 2: Illustrative Optimization of Amidation Reaction Conditions (based on analogous systems)

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 Triethylamine Dichloromethane 25 6 75
2 Pyridine Benzene 25 8 70
3 K₂CO₃ Acetone Reflux 5 65
4 DBU THF 25 3 92
5 None Water (biphasic) 25 12 50

Note: This table is illustrative and based on data from similar amidation reactions; specific results for this compound may vary.

Other parameters to optimize include the stoichiometry of the reactants and the reaction temperature. While many amidations proceed well at room temperature, gentle heating may be required in some cases to drive the reaction to completion, especially with less reactive amines. For scalable synthesis, factors such as cost of reagents, ease of product isolation and purification, and waste disposal are also critical considerations. A process that is high-yielding on a lab scale may not be economically viable for large-scale production without significant optimization.

Chemical Reactivity and Transformation of 2,2 Dichloro N 3 Methylbutyl Acetamide

Reactivity Profiles of the 2,2-Dichloroacetamide (B146582) Moiety

The 2,2-dichloroacetamide group is the primary site of reactivity in the molecule, largely due to the presence of two chlorine atoms on the alpha-carbon, which significantly influences the electrophilicity of the adjacent carbonyl carbon.

Nucleophilic Substitution Reactions at the Dichloroacetamide Carbon

The dichloroacetamide moiety is susceptible to nucleophilic attack. Research on analogous chloroacetamide structures demonstrates that the number of chlorine substituents can affect reaction pathways and kinetics. Dichloroacetamides, including structures similar to 2,2-dichloro-N-(3-methylbutyl)acetamide, predominantly undergo transformation via nucleophilic substitution, whereas trichloroacetamides favor reductive dechlorination. nih.gov The reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including those centered on oxygen, nitrogen, and sulfur. researchgate.net

Studies on chloroacetanilide herbicides with different nucleophiles (Br-, I-, HS-, and S2O3-2) have shown that sulfur-based nucleophiles are generally more reactive. nih.gov The nature of the N-alkyl substituent can also influence reactivity through steric hindrance. Increased steric bulk around the nitrogen can slow the rate of nucleophilic attack at the amide carbon, potentially favoring an S"N"2 reaction at the chlorinated carbon center instead. nih.gov

Mechanistic Studies of Hydrolysis and Degradation Pathways

The hydrolysis of dichloroacetamides is a key degradation pathway, with rates and mechanisms being highly dependent on pH. Studies on several dichloroacetamide herbicide safeners have identified three distinct mechanistic pathways: base-mediated amide cleavage, acid-mediated amide cleavage, and, in specific structures, acid-mediated ring opening. uiowa.eduacs.org

Under basic conditions, hydrolysis likely proceeds via a bimolecular nucleophilic acyl substitution (B"AC"2) mechanism. This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently cleaves at the carbon-nitrogen bond. acs.org The rate constants for base-mediated hydrolysis of some dichloroacetamides have been shown to be significantly greater than their monochloroacetamide counterparts. uiowa.eduacs.org For instance, the base-mediated hydrolysis of benoxacor (B1667998) is two orders of magnitude faster than that of its co-formulant, S-metolachlor. uiowa.edu

Acid-mediated hydrolysis also leads to amide bond cleavage. uiowa.edu The degradation of related chlorinated compounds like 1,2-dichloroethane (B1671644) (1,2-DCA) can proceed through different routes, including aerobic biodegradation which yields products like 2-chloro-ethanol and 2-chloro-acetate, and anaerobic degradation via reductive dechlorination. researchgate.net

Reactions Involving the N-(3-Methylbutyl) Amide Segment

The N-(3-methylbutyl) amide portion of the molecule, while generally more stable than the dichloroacetyl group, can also undergo specific chemical transformations.

Amide Bond Transformations and Cleavage Studies

The amide bond is famously stable due to resonance, which imparts a partial double bond character to the C-N bond. nih.gov However, its cleavage can be achieved under specific conditions. Transition-metal-free methods have been developed for the activation of amides via N-C bond cleavage, which involves destabilizing the amide bond to enable the formation of tetrahedral intermediates. nih.gov For certain specialized structures like N-(pyridin-2-yl) amides, catalytic directed cleavage can be achieved using metal catalysts (e.g., Fe, Cu, Zn) and alcohol nucleophiles. google.com Furthermore, enzymatic methods, such as those involving metalloproteases, can facilitate the hydrolysis of amide bonds at specific sites. nih.gov

Functionalization of the Alkyl Chain

The N-(3-methylbutyl) or "isoamyl" group offers sites for functionalization, although this typically requires advanced synthetic methods. Palladium(II)-catalyzed alkynylation has been demonstrated for the γ-C(sp³)–H bond of alkyl amides, enabling selective functionalization of the alkyl chain. rsc.org Another strategy involves photocatalyzed hydrogen atom transfer (HAT), which can engage the α-N-alkyl C(sp³)–H bond for reactions like the oxo-amidomethylation of olefins. chemrxiv.org These methods provide pathways to introduce new functional groups onto the alkyl chain, expanding the molecular diversity of the parent compound.

Rational Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues typically involves the acylation of the corresponding amine. Dichloroacetyl chloride and methyl dichloroacetate (B87207) are effective acylating agents for reacting with amines to form dichloroacetamides, with yields often ranging from 44–98%. pharmj.org.ua For example, 2-chloro-N-aryl acetamides can be synthesized through the chloroacetylation of the appropriate aryl amine. researchgate.net

The rational design of new derivatives often stems from the desire to modify the compound's properties. This can involve creating analogues with different substituents on the amide nitrogen or modifying the alkyl chain. Ligand-based design, where new molecules are created based on the structures of known active compounds, is a common strategy. nih.gov For instance, various N-substituted chloroacetamide derivatives have been prepared by reacting chloroacetyl chloride with different amines in the presence of a base like triethylamine. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups into the molecule.

Advanced Spectroscopic and Structural Characterization of 2,2 Dichloro N 3 Methylbutyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of an organic molecule.

A standard ¹H NMR spectrum of 2,2-dichloro-N-(3-methylbutyl)acetamide is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The dichloroacetyl group's lone proton (CHCl₂) would likely appear as a singlet at a downfield chemical shift, typically in the range of 6.0-6.5 ppm, due to the strong deshielding effect of the two chlorine atoms and the adjacent carbonyl group. The N-H proton of the amide would present as a triplet, a result of coupling with the adjacent methylene (B1212753) (CH₂) group, with its chemical shift being solvent and concentration-dependent, generally appearing between 7.5 and 8.5 ppm.

The 3-methylbutyl (isoamyl) group would show a more complex pattern. The methylene group directly attached to the nitrogen (N-CH₂) is expected to resonate as a quartet (or triplet of doublets) around 3.3-3.5 ppm due to coupling with both the N-H proton and the adjacent methylene group. The next methylene group (-CH₂-CH) would likely appear as a multiplet. The methine proton (-CH(CH₃)₂) would be a complex multiplet further upfield, and the two magnetically equivalent methyl groups (-CH(CH₃)₂) would produce a characteristic doublet around 0.9 ppm.

¹³C NMR spectroscopy would complement the proton data. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the 160-165 ppm region. The carbon of the dichloroacetyl group (CHCl₂) would appear around 65-70 ppm. The carbons of the 3-methylbutyl chain would have characteristic shifts, with the N-CH₂ carbon at approximately 40 ppm.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Proton Predicted Chemical Shift (ppm)
-CH Cl₂6.0 - 6.5
N-H 7.5 - 8.5
N-CH ₂-3.3 - 3.5
-CH ₂-CH1.4 - 1.6
-CH (CH₃)₂1.6 - 1.8
-CH(C H₃)₂0.9

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of cis and trans conformers. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could be employed to investigate this conformational isomerism. At low temperatures, separate signals for the cis and trans isomers might be observable. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. The energy barrier to rotation around the C-N amide bond could then be calculated from this data, providing insight into the molecule's conformational stability.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, key vibrational modes would provide a characteristic "fingerprint."

The IR spectrum is expected to show a strong N-H stretching vibration in the range of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, would be a prominent feature, typically appearing around 1650-1680 cm⁻¹. The amide II band, a mixture of N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The C-Cl stretching vibrations of the dichloroacetyl group would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the C=O stretch would be visible, the C-Cl stretches are often stronger and more easily identifiable in the Raman spectrum compared to the IR spectrum.

Vibrational Mode Predicted Infrared (IR) Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3300 - 3500 (Strong, Broad)Weak
C-H Stretch (Aliphatic)2850 - 3000 (Medium)Strong
Amide I (C=O Stretch)1650 - 1680 (Strong)Medium
Amide II (N-H Bend, C-N Stretch)~1550 (Medium)Weak
C-Cl Stretch600 - 800 (Strong)Strong

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₁₃Cl₂NO), the monoisotopic mass is calculated to be 197.0374 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) would be able to confirm this precise mass, thereby verifying the elemental composition.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation adopted in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. While no published crystal structure currently exists for this specific compound, analysis of similar structures suggests that hydrogen bonding would be a key feature in its solid-state arrangement. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment (if stereochemistry is induced or relevant)

The molecule this compound is itself achiral and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. However, if this compound were to be used in a chiral environment or if a chiral center were introduced into the molecule (for example, by using a chiral amine in its synthesis), then chiroptical techniques would become relevant. In such a hypothetical scenario, CD spectroscopy could be used to determine the absolute configuration of the new stereocenter by comparing the experimental spectrum to that predicted by quantum chemical calculations or by comparison to structurally related chiral compounds.

Computational and Theoretical Investigations of 2,2 Dichloro N 3 Methylbutyl Acetamide

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2,2-dichloro-N-(3-methylbutyl)acetamide, DFT calculations would be invaluable for understanding its fundamental chemical properties.

Elucidation of Electronic Structure and Reactivity Parameters

For other dichloroacetamides, such as 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide (B32628), DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been employed to determine molecular structural parameters, vibrational frequencies, and thermodynamic properties. ugent.be Such studies typically analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electron density distribution and predict sites of reactivity. Natural Bond Orbital (NBO) analysis is also commonly used to study charge delocalization and intramolecular interactions. ugent.be While no such data is available for this compound, a similar approach would be expected to yield valuable information on its electronic characteristics.

Conformational Analysis and Energetic Landscapes

The flexibility of the 3-methylbutyl group in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis using DFT would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. While no specific conformational analysis has been published for this compound, computational studies on similar flexible molecules are common. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time, offering insights into how a molecule interacts with its environment.

Analysis of Intermolecular Interactions and Solvation Effects

MD simulations could be used to study how this compound interacts with solvent molecules, such as water, and with potential biological partners. These simulations can reveal preferred binding orientations and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions. For instance, MD simulations have been used to study the reactive properties and hydrolysis of other complex amides. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

QSPR models are mathematical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. These models are often used in drug discovery and environmental science to predict the properties of untested chemicals. While no QSPR studies have been conducted on this compound, QSAR (Quantitative Structure-Activity Relationship) studies on other acetamide derivatives have been performed to predict their biological activities. nih.gov A QSPR study on this compound could potentially predict properties such as its solubility, boiling point, or toxicity based on its molecular descriptors.

Cheminformatics Approaches for Structural Diversity and Analogue Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. These approaches can be used to assess the structural diversity of a set of molecules and to design new analogues with desired properties. For this compound, cheminformatics tools could be used to search for structurally similar compounds with known properties or to design a library of related compounds for further study. While no such analysis has been published for this specific compound, cheminformatics is a widely used tool in chemical research.

Applications of 2,2 Dichloro N 3 Methylbutyl Acetamide in Synthetic Chemistry

Role as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of the dichloromethyl group and the amide functionality makes 2,2-dichloro-N-(3-methylbutyl)acetamide a valuable intermediate in organic synthesis. The presence of two chlorine atoms on the α-carbon enhances the electrophilicity of this position, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby serving as a linchpin for the elaboration of molecular complexity.

N-substituted 2-chloroacetamides are widely recognized as strategic precursors in a variety of synthetic transformations. researchgate.net The principles governing their reactivity can be directly extended to their dichloro-analogs like this compound. The general synthetic route to such compounds involves the straightforward chloroacetylation of the corresponding amine, in this case, 3-methylbutylamine, with dichloroacetyl chloride. researchgate.net This accessibility further enhances its utility as a starting material.

The versatility of N-alkyl/aryl-2-chloroacetamide derivatives as bioactive agents and their synthesis from chloroacetyl chloride and various amines has been documented. ijpsr.info This underscores the fundamental role of the acetamide (B32628) linkage in constructing molecules with potential applications.

Utilization in Multistep Pathways for Complex Molecule Construction

The structural features of this compound allow for its incorporation into multistep synthetic sequences to build intricate molecular frameworks. The dichloroacetamide moiety can be strategically employed to introduce specific functionalities or to direct the stereochemical outcome of subsequent reactions.

The general strategy often involves the initial synthesis of a core structure, which is then elaborated by introducing the dichloroacetamide group. This modular approach is a cornerstone of modern organic synthesis, allowing for the systematic variation of different parts of the molecule to fine-tune its properties.

Precursor for the Synthesis of Diverse Organic Scaffolds and Heterocyclic Compounds

One of the most significant applications of α-haloacetamides is their use as precursors for the synthesis of a wide array of heterocyclic compounds. The reactivity of the C-Cl bonds allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

N-substituted chloroacetamides are known to be versatile precursors for the synthesis of nitrogen-containing heterocycles through both radical and non-radical pathways. ub.edu For example, N-aryl-2-chloroacetamides have been utilized in the synthesis of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives. semanticscholar.org In these reactions, the chloroacetamide acts as an electrophile, reacting with a nucleophilic thiol group, followed by cyclization to form the thiophene (B33073) ring. semanticscholar.org

Furthermore, dichloroacetamides have been explored in radical cyclization reactions. A notable example is the use of dichloroacetamide-tethered ketones to synthesize 2-azabicyclo[3.3.1]nonanes. ub.edu This process involves the generation of a transient enamine, followed by an intramolecular radical addition of the carbamoylchloromethyl radical. ub.edu This methodology demonstrates the potential of this compound to serve as a precursor for complex bicyclic structures.

The synthesis of various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones from N-aryl-2-chloroacetamides further illustrates the broad utility of this class of compounds as precursors to medicinally relevant scaffolds. researchgate.net

Contribution to Novel Synthetic Methodology Development

The unique reactivity of 2,2-dichloroacetamides has also spurred the development of new synthetic methodologies. The presence of two chlorine atoms offers opportunities for sequential or double displacement reactions, as well as for unique radical-based transformations.

Research into the radical cyclization of dichloroacetamides has led to the development of efficient methods for constructing nitrogen-containing bicyclic systems. ub.edu These methodologies often utilize microwave activation to promote the reaction, leading to rapid and efficient synthesis. ub.edu The ability to form complex structures in a single step from readily available starting materials is a significant advancement in synthetic chemistry.

The study of reactions involving N-substituted chloroacetamides, such as their use in the Staudinger β-lactam synthesis, has also provided insights into competing reaction pathways and the formation of side products like N-(chloromethyl)amides. ugent.be Understanding these alternative reaction manifolds is crucial for optimizing desired transformations and for discovering new reactivity patterns.

The development of synthetic methods utilizing N-substituted chloroacetamides as building blocks for a variety of compounds, including those with potential biological activity, remains an active area of research. nih.gov These efforts continue to expand the synthetic chemist's toolkit and enable the construction of increasingly complex and functional molecules.

Analytical Methodologies for Research and Characterization of 2,2 Dichloro N 3 Methylbutyl Acetamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For 2,2-dichloro-N-(3-methylbutyl)acetamide, both gas and liquid chromatography offer robust platforms for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it ideal for trace analysis and profiling of related volatile substances. nih.govnih.gov The methodology involves vaporizing the sample and separating its components on a capillary column, followed by detection and identification by a mass spectrometer.

In a typical GC-MS analysis of this compound, a non-polar or medium-polarity capillary column would be employed. The retention time of the compound is a key identifier, influenced by its boiling point and interaction with the stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule, displays the molecular ion peak and a characteristic fragmentation pattern. For this compound (C7H13Cl2NO), the molecular ion peak would be expected around m/z 197/199/201, reflecting the isotopic distribution of the two chlorine atoms. chemspider.com

Key Research Findings from GC-MS Analysis:

Retention Index: While specific experimental data for this compound is not extensively published, related compounds like N-(3-methylbutyl)acetamide have been analyzed, providing an indication of expected chromatographic behavior. nist.govnist.gov

Fragmentation Pattern: The mass spectrum would likely exhibit characteristic fragments resulting from the loss of the dichloroacetyl group, the isobutyl group, and other cleavage patterns, allowing for unambiguous identification.

Sensitivity: GC-MS offers excellent sensitivity, enabling the detection of trace impurities or degradation products that may be present alongside the main compound.

ParameterValue/DescriptionSource
Compound This compound chemspider.com
Formula C7H13Cl2NO chemspider.com
Molecular Weight 198.09 g/mol chemspider.com
GC Column (Hypothetical) 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)N/A
Oven Program (Hypothetical) 50°C (1 min), ramp to 250°C at 10°C/min, hold for 5 minN/A
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Expected Molecular Ion (M+) m/z 197, 199, 201 (isotopic pattern of Cl2) chemspider.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Resolution

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For a compound like this compound, reversed-phase HPLC is a suitable method for purity assessment and resolving it from potential non-volatile impurities or starting materials. sielc.com

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the amide functionality in this compound is expected to have a UV absorbance.

Detailed Research Findings from HPLC Analysis:

Purity Determination: HPLC is highly effective for determining the purity of a sample of this compound. By integrating the area of the main peak and any impurity peaks, a quantitative measure of purity can be obtained.

Method Scalability: HPLC methods can be scaled up for preparative separation, allowing for the isolation of the pure compound from a reaction mixture. sielc.com

Mobile Phase Optimization: The resolution of the separation can be fine-tuned by adjusting the composition of the mobile phase, for instance, by changing the ratio of organic solvent to water or by adding modifiers like formic acid for MS-compatibility. sielc.com

ParameterValue/DescriptionSource
Compound This compound chemspider.com
HPLC Column (Hypothetical) C18, 250 mm x 4.6 mm, 5 µm particle size sielc.com
Mobile Phase (Hypothetical) Acetonitrile:Water (60:40, v/v) sielc.com
Flow Rate (Hypothetical) 1.0 mL/minN/A
Detection (Hypothetical) UV at 210 nmN/A
Expected Outcome A sharp, well-resolved peak corresponding to the compound, with any impurities appearing as separate peaks. sielc.com

Electrophoretic Methods for Compound Separation (if applicable)

Electrophoretic methods, such as capillary electrophoresis (CE), separate molecules based on their charge-to-size ratio in an electric field. nih.gov For a neutral compound like this compound, standard CE is not directly applicable. However, a variation known as micellar electrokinetic chromatography (MEKC) could be employed. In MEKC, a surfactant is added to the buffer to form micelles. Neutral analytes can partition into these micelles, allowing for their separation based on their differential interaction with the micellar phase.

While there is a lack of specific published applications of electrophoretic methods for this compound, the technique offers high separation efficiency and minimal sample consumption, making it a potentially valuable tool for specialized analytical problems. nih.gov

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For this compound, the most powerful hyphenated techniques would be GC-MS and LC-MS.

GC-MS: As detailed previously, this technique combines the separation power of GC with the identification capabilities of MS, making it ideal for volatile compound analysis. nih.gov

LC-MS: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is invaluable for the analysis of less volatile or thermally labile compounds. nih.gov By coupling an HPLC system to a mass spectrometer, it is possible to obtain the retention time, molecular weight, and structural information of the analyte and any impurities. The use of tandem mass spectrometry (MS-MS) can further provide detailed structural elucidation through collision-induced dissociation of the molecular ion. nih.gov

CE-MS: Capillary electrophoresis-mass spectrometry (CE-MS) offers another powerful combination for the analysis of minute sample volumes, providing high-resolution separation with the definitive identification of mass spectrometry. nih.gov

Future Directions and Emerging Research Avenues for 2,2 Dichloro N 3 Methylbutyl Acetamide

Exploration of Unexplored Reactivity Profiles and Reaction Mechanisms

The reactivity of 2,2-dichloro-N-(3-methylbutyl)acetamide is largely uncharted territory. However, the chemistry of analogous chloroacetamides provides a strong basis for predicting its potential behavior. Dichloroacetamides are known to participate in nucleophilic substitution reactions, where the chlorine atoms are displaced. nih.gov The nature of the R groups on the amide nitrogen can influence the reaction pathways and kinetics. nih.gov

Future research could systematically investigate the reactivity of this compound with a variety of nucleophiles. Of particular interest would be its reactions with sulfur-based nucleophiles, given that chloroacetamides are known to react with species like hydrogen sulfide. nih.gov Understanding the competition between nucleophilic substitution at the dichloromethyl carbon and potential reactions at the carbonyl group would be a key area of investigation.

Furthermore, the presence of the two chlorine atoms suggests the potential for reductive dechlorination. nih.gov Studies on other chloroacetamides have shown that the number of chlorine substituents significantly affects the reaction pathway, with trichloroacetamides favoring reductive dechlorination and mono- and dichloroacetamides tending towards nucleophilic substitution. nih.gov A detailed mechanistic study, possibly employing techniques like dynamic NMR spectroscopy, could elucidate the rotational energy barriers around the amide bond and how the bulky 3-methylbutyl group influences reactivity compared to other dichloroacetamides. nih.gov Such studies would provide valuable insights into predicting the environmental fate and potential biotransformation of this compound. acs.org

A comparative analysis of the alkylating reactivity of this compound would also be a valuable pursuit. The S- and N-alkylating potential of chloroacetamides has been correlated with their biological activity. nih.gov A systematic study could quantify this reactivity, for instance, through reactions with model nucleophiles like 4-(4-nitrobenzyl)pyridine. nih.gov

Potential Reaction Type Reactant Anticipated Product Class Key Research Question
Nucleophilic SubstitutionAmines, Thiols, AlcoholsSubstituted N-(3-methylbutyl)acetamidesRegioselectivity and kinetics of substitution.
Reductive DechlorinationReducing agents (e.g., zero-valent iron)Monochloro- or unsubstituted N-(3-methylbutyl)acetamideEfficiency and selectivity of dechlorination.
Hydrolysis (Acid/Base Catalyzed)H₃O⁺ / OH⁻Glycolic acid derivatives and 3-methyl-1-butanamineStability and degradation pathways under different pH conditions. acs.org

Potential for Integration into Advanced Catalyst Systems

The amide functionality within this compound opens up possibilities for its use in catalysis, either as a ligand or as a precursor to a catalytic species. While the direct use of simple amides as ligands is less common than phosphines or N-heterocyclic carbenes, the development of catalysts for challenging transformations, such as the N-alkylation of amines with alcohols, has utilized robust ruthenium catalysts capable of tolerating amide substrates. nih.gov

Future research could explore the coordination chemistry of this compound with various metal centers. The oxygen and nitrogen atoms of the amide group could potentially act as bidentate ligands, or the molecule could be chemically modified to incorporate stronger coordinating groups.

A more promising avenue may lie in the transformation of the dichloroacetamide moiety into other functional groups that are known to be effective in catalysis. For example, reductive amination or other C-N bond-forming reactions could be explored to convert the dichloroacetyl group into a more complex ligand scaffold.

Furthermore, biocatalysis presents an emerging area where amides and their synthesis are of great interest. researchgate.netnih.gov While the focus has often been on the enzymatic synthesis of amides, the potential for enzymes to act on functionalized amides like this compound is an area ripe for exploration. For instance, research into the substrate promiscuity of enzymes like TamA, an adenylating biocatalyst, could reveal if they can accept and transform such non-natural amides. nih.gov

Catalytic Approach Potential Role of the Compound Target Reactions Research Focus
Homogeneous CatalysisLigand or ligand precursorCross-coupling, hydrogenation, N-alkylationSynthesis of metal complexes and evaluation of their catalytic activity.
BiocatalysisSubstrate for enzymatic transformationAsymmetric synthesis, functional group interconversionScreening of enzymes (e.g., hydrolases, oxidoreductases) for activity towards the compound.

Development of New Computational Models for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, for which extensive experimental data may be lacking. Density functional theory (DFT) calculations could be employed to model its geometric and electronic structure, vibrational frequencies, and thermochemical properties. mdpi.comacs.org

A key area for computational investigation would be the modeling of its reaction mechanisms. For instance, computational studies on the silane-mediated amide bond formation have provided deep insights into the reaction pathways and the influence of substituents. rsc.org Similar approaches could be used to predict the transition states and activation energies for the potential reactions of this compound outlined in section 8.1.

Furthermore, computational models can predict the likelihood of N- versus O-protonation of the amide bond, a critical factor influencing its reactivity. nih.gov The degree of pyramidalization at the nitrogen atom and the rotation around the C-N bond, which are influenced by the steric bulk of the 3-methylbutyl group, can be quantified computationally to predict its "amidicity" and, consequently, its chemical stability and reactivity. nih.govnih.gov

Predictive models for its behavior in biological systems could also be developed. For example, quantitative structure-activity relationship (QSAR) models could be built, correlating its structural features with potential biological activities, drawing on data from related chloroacetamide herbicides and safeners. acs.orgnih.gov

Computational Method Property/Behavior to be Modeled Potential Insights
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energeticsPrediction of reactivity, stability, and spectroscopic properties. mdpi.comacs.org
Molecular Dynamics (MD)Conformational dynamics, solvation effectsUnderstanding of the molecule's behavior in solution and its interactions with other molecules. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsElucidation of potential biotransformation pathways.
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activityPrediction of potential herbicidal or other biological effects based on structural analogs. nih.gov

Interdisciplinary Research Opportunities in Advanced Materials Science (e.g., as a monomer or building block for polymers)

The structure of this compound suggests its potential as a monomer or a precursor to a functional monomer for the synthesis of novel polymers. The amide group is a key functional group in a wide range of polymers, including polyamides and polyacrylamides, imparting properties such as high mechanical strength and thermal stability.

One research direction could be the synthesis of vinyl-functionalized derivatives of this compound that could undergo radical polymerization. nih.gov The resulting polymers would feature the dichloroacetyl and isoamyl groups as side chains, which could impart unique solubility, thermal, and chemical resistance properties.

Alternatively, the dichloroacetyl group could be seen as a reactive handle for post-polymerization modification. A polymer could be synthesized with a less reactive monomer, and the dichloroacetyl groups could be subsequently modified to introduce other functionalities. rsc.org This approach offers a versatile platform for creating a library of functional polymers from a single parent polymer.

The development of amide-containing sustainable polymers from bio-based monomers is a growing field of research. rsc.org While this compound itself is not directly bio-based, research into its synthesis from renewable feedstocks could align with this trend.

Furthermore, the amide functionality allows for potential crosslinking with agents like aminoplasts, which could be exploited in the development of novel coating materials with desirable properties such as mar and solvent resistance. google.com The interplay between the bulky, hydrophobic isoamyl group and the polar, reactive dichloroacetamide moiety could lead to materials with interesting self-assembly or interfacial properties.

Polymerization Strategy Monomer Type Potential Polymer Properties Research Direction
Radical PolymerizationFunctionalized styrene (B11656) or acrylate (B77674) derivativeModified solubility, thermal stability, chemical resistanceSynthesis of novel monomers and their polymerization. nih.gov
Post-Polymerization ModificationPolymer with pendant dichloroacetyl groupsIntroduction of diverse functionalitiesExploration of selective chemical transformations on the polymer backbone. rsc.orgrsc.org
Condensation PolymerizationDi-functionalized derivativeHigh-performance polyamidesSynthesis of diacid or diamine derivatives of the parent molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-dichloro-N-(3-methylbutyl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,2-dichloroacetyl chloride with 3-methylbutylamine under controlled conditions (e.g., anhydrous solvent, low temperature) minimizes side reactions. Optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-acyl chloride) and using bases like triethylamine to neutralize HCl byproducts. Reaction progress can be monitored via TLC or in situ FTIR to track carbonyl group consumption .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent placement (e.g., δ~2.2 ppm for methyl groups, δ~165–170 ppm for carbonyl).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and steric effects. For instance, dichloro groups induce planarity in the acetamide moiety, as seen in analogous compounds like 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 224.04 [M+H]+^+).

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under UV light, humidity, and temperature. Accelerated aging (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis can quantify decomposition. Chlorinated acetamides are prone to hydrolysis in basic conditions; thus, storage in anhydrous environments (e.g., desiccators with silica gel) is recommended .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

  • Using identical cell lines (e.g., HEK-293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (e.g., KdK_d). Cross-reference with structural analogs (e.g., 2,2-dichloro-N-(3-methylphenyl)acetamide) to isolate substituent effects .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nucleophilic attack at the carbonyl). For example, calculate activation energy (ΔG\Delta G^\ddagger) for hydrolysis versus substitution.
  • MD Simulations : GROMACS can simulate solvation effects in polar aprotic solvents (e.g., acetonitrile), predicting aggregation or solvent interactions .

Q. What mechanistic insights explain its role as a catalyst precursor in organic synthesis?

  • Methodological Answer : The dichloroacetamide group can act as a Lewis acid. Investigate via:

  • Kinetic Studies : Monitor reaction rates with/without the compound (e.g., in Diels-Alder reactions).
  • Spectroscopic Trapping : Use 19F^{19}F-NMR to track intermediate formation in fluorinated systems. Evidence from similar compounds (e.g., N-allyl-2,2-dichloroacetamide) suggests halogen bonding facilitates substrate activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.